2-(4-aminophenyl)-2-methylpropanamide hydrochloride
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Overview
Description
2-(4-aminophenyl)-2-methylpropanamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an amide group attached to a phenyl ring, which is further substituted with an amino group and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-2-methylpropanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitroacetophenone and isobutyric acid.
Reduction: The nitro group of 4-nitroacetophenone is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 4-aminophenyl compound is then reacted with isobutyric acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Hydrochloride Formation: Finally, the free base of 2-(4-aminophenyl)-2-methylpropanamide is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenyl)-2-methylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-(4-aminophenyl)-2-methylpropanamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-aminophenyl)-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The amide group can also participate in interactions with proteins, affecting their structure and function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-aminophenyl)acetamide
- 2-(4-aminophenyl)propionamide
- 2-(4-aminophenyl)butyramide
Uniqueness
2-(4-aminophenyl)-2-methylpropanamide hydrochloride is unique due to the presence of the methyl group on the propanamide backbone, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
2648938-61-6 |
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Molecular Formula |
C10H15ClN2O |
Molecular Weight |
214.7 |
Purity |
95 |
Origin of Product |
United States |
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